molecular formula C12H20O4 B1205205 butyl prop-2-enoate; methyl 2-methylprop-2-enoate CAS No. 25852-37-3

butyl prop-2-enoate; methyl 2-methylprop-2-enoate

Cat. No.: B1205205
CAS No.: 25852-37-3
M. Wt: 228.28 g/mol
InChI Key: AHVOFPQVUVXHNL-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate: and methyl 2-methylprop-2-enoate are organic compounds that belong to the ester family. These compounds are commonly used in the production of polymers and copolymers, which are essential in various industrial applications. They are known for their ability to undergo polymerization reactions, making them valuable in the manufacturing of plastics, resins, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Butyl prop-2-enoate

      Esterification: This compound can be synthesized through the esterification of prop-2-enoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

      Transesterification: Another method involves the transesterification of methyl prop-2-enoate with butanol, using a base catalyst like sodium methoxide.

  • Methyl 2-methylprop-2-enoate

      Esterification: This compound is commonly prepared by esterifying 2-methylprop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is conducted under reflux to achieve high yields.

      Transesterification: Similar to butyl prop-2-enoate, methyl 2-methylprop-2-enoate can also be synthesized via transesterification of ethyl 2-methylprop-2-enoate with methanol.

Industrial Production Methods

    Continuous Process: In industrial settings, these esters are often produced using continuous esterification processes. This involves the continuous feeding of reactants and removal of products, which enhances efficiency and yield.

    Catalytic Distillation: This method combines reaction and separation in a single unit, allowing for the efficient production of high-purity esters.

Chemical Reactions Analysis

Types of Reactions

  • Polymerization

    • Both butyl prop-2-enoate and methyl 2-methylprop-2-enoate undergo free radical polymerization to form homopolymers and copolymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
    • Conditions: The polymerization is typically carried out at elevated temperatures (60-80°C) in the presence of a solvent like toluene or ethyl acetate.

  • Hydrolysis

    • These esters can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
    • Conditions: Acidic hydrolysis is performed using dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products

    Polymerization: The major products are polymers and copolymers used in coatings, adhesives, and plastics.

    Hydrolysis: The products are prop-2-enoic acid and butanol for butyl prop-2-enoate, and 2-methylprop-2-enoic acid and methanol for methyl 2-methylprop-2-enoate.

Scientific Research Applications

  • Chemistry

    • These esters are used as monomers in the synthesis of various polymers and copolymers. They are also employed as intermediates in organic synthesis.
  • Biology

    • In biological research, these compounds are used to study the effects of esters on cellular processes and enzyme activities.
  • Medicine

    • Methyl 2-methylprop-2-enoate is used in the formulation of certain pharmaceutical products due to its ability to form biocompatible polymers.
  • Industry

    • Butyl prop-2-enoate is widely used in the production of coatings, adhesives, and sealants. Methyl 2-methylprop-2-enoate is utilized in the manufacture of resins and plastics.

Mechanism of Action

    Polymerization: The polymerization of these esters involves the formation of free radicals, which initiate the chain reaction leading to the formation of polymers. The double bonds in the esters react with the free radicals, resulting in the propagation of the polymer chain.

    Hydrolysis: The hydrolysis mechanism involves the nucleophilic attack of water (or hydroxide ions) on the carbonyl carbon of the ester, leading to the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

  • Similar Compounds

      Ethyl prop-2-enoate: Similar to butyl prop-2-enoate but with an ethyl group instead of a butyl group.

      Methyl prop-2-enoate: Similar to methyl 2-methylprop-2-enoate but without the methyl substitution on the double bond.

      Butyl methacrylate: Similar to butyl prop-2-enoate but with a methyl group on the alpha carbon.

  • Uniqueness

      Butyl prop-2-enoate: Offers better flexibility and adhesion properties in coatings compared to ethyl prop-2-enoate.

      Methyl 2-methylprop-2-enoate: Provides higher thermal stability and resistance to UV degradation compared to methyl prop-2-enoate.

Properties

CAS No.

25852-37-3

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

butyl prop-2-enoate;methyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H12O2.C5H8O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h4H,2-3,5-6H2,1H3;1H2,2-3H3

InChI Key

AHVOFPQVUVXHNL-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)OC

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)OC

Synonyms

utyl acrylate-methyl methacrylate copolymer
Dakril 4B
Dakril-4B
methyl methacrylate-butyl acrylate copolyme

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cellulose (200 g, Harmac fully bleached Douglas Fir pulp available from MacMillan Bloedel, Stamford, CT) was dispersed in water (9.5 l) by mechanical agitation under nitrogen purging for two hours. A mixture of butyl acrylate (200 g) and methyl methacrylate (20 g) was vigorously stirred into the pulp for one-half hour. Graft copolymerization was initiated by addition of ceric ammonium nitrate (11 g, 0.02M) in 1M nitric acid (500 ml). The graft copolymerization was allowed to proceed for four hours, during which the color of the aqueous portion went from yellow (Ce4) to colorless (Ce3) indicating the oxidation of cellulose and initiation of polymerization. The reaction was neutralized with sodium carbonate (26.5 g, 0.25 M), filtered by suction, and washed with water (5 l). The sample was dried overnight at 90° C. to give a white fiber product (405 g, 93% conversion). The cellulose graft copolymer was extracted by refluxing with tetrahydrofuran (9 l) for three hours to remove homopolymer, filtered and dried to yield cellulose/butyl acrylate/methyl methacrylate fibers (200 g/177 g, 53 wt. % cellulose/47 wt. % butyl acrylate/methyl methacrylate, 86% graft efficiency).
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Cellulose
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20 g
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Synthesis routes and methods II

Procedure details

In a round glass flask are charged 300 parts by weight of deionized water and 1.5 parts by weight of TTAB (tetradecyltrimethylammonium bromide, product of Sigma Aldrich) and nitrogen bubbling is performed for 20 minutes. The temperature is raised to 65° C. under stirring. To the reaction mixture is added 40 parts by weight of an n-butyl methacrylate monomer, followed by stirring for further 20 minutes. After 0.5 part by weight of an initiator “V-50” (trade name of 2,2′-azobis(2-methylpropionamidine)dihydrochloride, product of Wako Pure Chemicals) is dissolved in 10 parts by weight of deionized water in advance, the resulting solution is charged in the flask. The flask is maintained at 65° C. for 3 hours. An emulsion obtained by emulsifying 60 parts by weight of a methyl methacrylate monomer, 15 parts by weight of an n-butyl acrylate monomer, 2 parts by weight of acrylic acid and 0.8 part by weight of dodecanethiol in 100 parts by weight of deionized water having 0.5 part by weight of TTAB dissolved therein is charged in the flask continuously through a metering pump over 2 hours. The temperature is raised to 70° C. and it is maintained for 2 hours, whereby the polymerization is completed. A core-shell resin particle dispersion liquid (A6) having a weight-average molecular weight Mw of 25,000, an average particle size of 110 nm and a solid content of 25 wt. % is obtained.
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Synthesis routes and methods III

Procedure details

A glass-made vessel equipped with a reflux condenser, a dropping funnel, a thermometer, a nitrogen blowing-in nozzle and a stirrer was charged with 5 parts of PVA having a mercapto group at only one end thereof (PVA-3: degree of polymerization of 550, degree of hydrolysis of 88.3 mol %, mercapto group content of 3.3×10-5 equivalent/g) and 90 parts of ion-exchanged water, and the PVA was completely dissolved in the water at 95° C. The resultant aqueous solution of the PVA was adjusted to pH=4 with dilute sulfuric acid, and incorporated, under stirring at 150 r.p.m., with 10 parts of methyl methacrylate, 10 parts of n-butyl acrylate and 0.1 part of n-dodecyl mercaptan. Then, the reaction system was replaced with nitrogen, and the temperature in the system was raised to 70° C. Subsequently, emulsion polymerization was initiated by adding to the system, 5 parts of aqueous solution of potassium persulfate having a concentration of 1%. To the system were continuously added the mixture of 40 parts of methyl methacrylate, 40 parts of n-butyl acrylate and 0.4 part of n-dodecyl mercaptan over a period of 2 hours. The polymerization was finished at the time when a conversion of 99.5% was achieved after 3 hours from the start of the polymerization. As a result, there was obtained a stable emulsion of methyl methacrylate/n-butyl acrylate copolymer having a solid concentration of 52.0%. Thereafter, the procedure in Example 1 was repeated to produce the synthetic resin powder except that the emulsion thus obtained was used. The results of evaluation of the powder are given in Tables 3 and 4.
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Synthesis routes and methods IV

Procedure details

(wherein Me represents methyl and Ph represents phenyl), was dissolved in 3.0 g of methyl methacrylate as a monomer, and the solution was added into the reactor. After 20 minutes, as a polymerization initiator, 555 mg of 4,4′-azobis(4-cyanovaleric acid) together with 12 g of distilled water was added into the reactor. Stirring was performed at 80° C. for 20 minutes, and then 52.0 g of methyl methacrylate was dripped from the dropping funnel for over 90 minutes. After 30 minutes, 61.0 g of n-butyl acrylate as a monomer was dripped from the dropping funnel for over 1 hour. Stirring was performed at 80° C. for 6 hours, and the emulsion was salted out with calcium carbonate, followed by washing with distilled water. Thereby, 94.1 g of a methyl methacrylate-n-butyl acrylate diblock copolymer was produced. GPC confirmed that in the polymer, Mw=59,800, Mn=44,400, and Mw/Mn=1.35. 1H NMR analysis confirmed that the weight ratio of the poly(methyl methacrylate) portion to the poly(n-butyl acrylate) portion was 48:52, and that thiocarbonylthio groups were introduced at the poly(n-butyl acrylate) ends with an introduction rate of 84%.
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Synthesis routes and methods V

Procedure details

A 2-liter flask was charged with 700 g of deionized water and 20 g of 1N acetic acid. While the flask was cooled with water so as to maintain the internal temperature below 30° C., with stirring, 544 g (4.0 mol) of methyltrimethoxysilane and 110 g (0.5 mol) of 3-glycidoxypropylmethyldimethoxysilane were added dropwise over 1-1/2 hours for hydrolysis. The reaction solution was ripened for 5 hours at 30° C. Methanol formed and water were distilled off at 60° C. and 30 mmHg in a total amount of 392 g. The reaction solution, which was cloudy at this point, was left to stand whereupon the silicone resin settled to the flask bottom. To this, 213 g of methyl methacrylate (MMA) and 142 g of butyl acrylate (BA) were added for dissolving the silicone resin again, obtaining 720 g of a MMA/BA solution of silicone resin. The solution was allowed to stand whereupon the aqueous layer separated off. To the organic layer, 72 g of 2-butoxyethyl acetate was added, obtaining a MMA/BA solution (A-7) (solids concentration 43.1%) of silicone resin (S-7). This silicone resin (S-7) is represented by the average compositional formula:
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